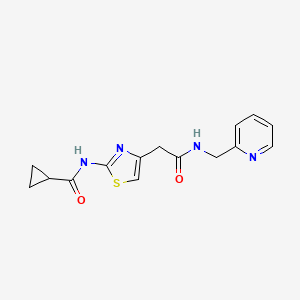

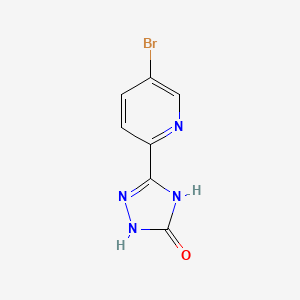

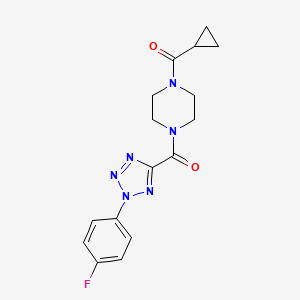

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide, also known as BISA, is a novel compound that has gained attention in the scientific community due to its potential use in various research applications. BISA is a member of the isoxazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Characterization

The compound has been part of studies focusing on the synthesis of novel derivatives with potential biological activities. For example, Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, exhibiting significant anti-inflammatory activity [Sunder & Maleraju, 2013]. These compounds were characterized using NMR, IR, and Mass spectra, indicating the broad applicability of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide as a precursor or core structure in synthesizing bioactive molecules.

Antimicrobial Screening

Research by Idrees et al. (2020) on the synthesis, characterization, and in vitro antimicrobial screening of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, including structures related to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide, showed promising antibacterial activity against pathogenic bacteria such as S. aureus and E. coli [Idrees et al., 2020]. This highlights its potential for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Kenchappa et al. (2020) synthesized benzofuran pyrazole heterocycles, demonstrating their utility in producing compounds with significant analgesic and anti-inflammatory activities [Kenchappa & Bodke, 2020]. The structural features of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide contribute to these biological activities, offering a basis for further research into pain and inflammation management.

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The exact mode of action of this compound is currently unknown. Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that multiple pathways are affected. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others.

Result of Action

Based on the reported biological activities of benzofuran derivatives , it can be inferred that the compound may induce cellular changes that result in inhibited cell growth, reduced oxidative stress, and potentially, antiviral effects.

properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-14-6-8-17(9-7-14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-4-2-3-5-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEVRFXBEFKRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)

![2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2470482.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)

![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)

![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)

![Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2470491.png)